Ethyl 3-methyl-6-oxopiperidine-3-carboxylate is a chemical compound with the IUPAC name ethyl 3-methyl-6-oxopiperidine-3-carboxylate and the CAS number 1803589-08-3. This compound belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Ethyl 3-methyl-6-oxopiperidine-3-carboxylate is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of various bioactive compounds.
Ethyl 3-methyl-6-oxopiperidine-3-carboxylate can be sourced from chemical suppliers specializing in fine chemicals and intermediates. It is classified under organic compounds, specifically as a carboxylic acid derivative due to the presence of an ester functional group. It is also categorized within the broader class of nitrogen-containing heterocycles, which have significant biological activity.
The synthesis of ethyl 3-methyl-6-oxopiperidine-3-carboxylate typically involves the reaction between ethyl acetoacetate and 3-methylpiperidine. The reaction conditions are crucial for optimizing yield and purity. Key steps include:
In industrial settings, batch reactions are optimized for large-scale production, ensuring efficient use of reagents and minimal waste.
The molecular structure of ethyl 3-methyl-6-oxopiperidine-3-carboxylate features a piperidine ring substituted with a methyl group and a carbonyl group. The structural formula can be represented as follows:
Key data points include:
InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-7(11)10-6-9/h3-6H2,1-2H3,(H,10,11)
AWFGBBVOEIEJFQ-UHFFFAOYSA-N
.The three-dimensional structure can be analyzed using computational chemistry tools to predict reactivity and interaction with biological targets.
Ethyl 3-methyl-6-oxopiperidine-3-carboxylate can participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for ethyl 3-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets within biological systems. This compound may act on enzymes or receptors that are crucial for various metabolic pathways, potentially influencing biological activity through modulation of these targets. Further studies are needed to elucidate specific interactions and pathways involved.
Ethyl 3-methyl-6-oxopiperidine-3-carboxylate typically exhibits the following physical properties:
Key chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry.
Ethyl 3-methyl-6-oxopiperidine-3-carboxylate has several notable applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: